molecular formula C25H24N2O3 B10766842 [7-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone

[7-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B10766842
M. Wt: 400.5 g/mol
InChI Key: CMMGHZRATLHDKO-UHFFFAOYSA-N
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Description

[7-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone is a complex organic compound that features both indole and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The morpholine moiety can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies can lead to the development of new therapeutic agents .

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its ability to interact with various molecular targets makes it a valuable candidate for drug discovery .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties .

Mechanism of Action

The mechanism of action of [7-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone involves its interaction with specific molecular targets. For instance, it can inhibit the synthesis of prostaglandins by blocking the activity of cyclooxygenase enzymes. This inhibition can lead to anti-inflammatory effects . Additionally, the compound may interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [7-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone lies in its specific substitution pattern and the presence of both hydroxy and morpholine groups. This combination of functional groups provides a unique set of chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

[7-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C25H24N2O3/c28-23-10-4-8-20-22(17-27(24(20)23)12-11-26-13-15-30-16-14-26)25(29)21-9-3-6-18-5-1-2-7-19(18)21/h1-10,17,28H,11-16H2

InChI Key

CMMGHZRATLHDKO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=C(C3=C2C(=CC=C3)O)C(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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